molecular formula C14H19ClFN3 B12220080 N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine

N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine

Cat. No.: B12220080
M. Wt: 283.77 g/mol
InChI Key: HBOFOPQALPFFRV-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the pyrazole ring, along with isopropyl and methyl substituents. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl bromide and the pyrazole derivative.

    Alkylation: The isopropyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the pyrazole ring can modulate its biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine
  • N-(3-bromobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine
  • N-(3-methylbenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine

Uniqueness

N-(3-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C14H19ClFN3

Molecular Weight

283.77 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C14H18FN3.ClH/c1-10(2)18-9-11(3)14(17-18)16-8-12-5-4-6-13(15)7-12;/h4-7,9-10H,8H2,1-3H3,(H,16,17);1H

InChI Key

HBOFOPQALPFFRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC(=CC=C2)F)C(C)C.Cl

Origin of Product

United States

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